molecular formula C21H46N2S2 B14071949 Decan-1-amine;decylcarbamodithioic acid CAS No. 100738-07-6

Decan-1-amine;decylcarbamodithioic acid

Cat. No.: B14071949
CAS No.: 100738-07-6
M. Wt: 390.7 g/mol
InChI Key: KRQARHXNUDORQK-UHFFFAOYSA-N
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Description

Decan-1-amine;decylcarbamodithioic acid is a compound that combines the properties of decan-1-amine and decylcarbamodithioic acid. Decylcarbamodithioic acid is a sulfur-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:

C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2\text{C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2} C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2

Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .

Properties

CAS No.

100738-07-6

Molecular Formula

C21H46N2S2

Molecular Weight

390.7 g/mol

IUPAC Name

decan-1-amine;decylcarbamodithioic acid

InChI

InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3

InChI Key

KRQARHXNUDORQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN.CCCCCCCCCCNC(=S)S

Origin of Product

United States

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